molecular formula C14H15BrO5 B11082864 5-[(5-Bromofuran-2-yl)methylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione

5-[(5-Bromofuran-2-yl)methylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione

Cat. No.: B11082864
M. Wt: 343.17 g/mol
InChI Key: YCEAFPQNLPKKAZ-UHFFFAOYSA-N
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Description

5-[(5-Bromofuran-2-yl)methylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a brominated furan ring attached to a dioxane-dione core, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(5-Bromofuran-2-yl)methylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione typically involves the use of Wittig reactions. These reactions are performed using various phosphoranes, such as phenyl (triphenylphosphoranylidene)ethanone and benzyl (triphenylphosphoranylidene)succinimide . The reaction conditions often include refluxing in solvents like DMSO and isolating the products through flash chromatography over silica gel .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-[(5-Bromofuran-2-yl)methylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione undergoes various types of chemical reactions, including:

    Oxidation: The brominated furan ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The bromine atom in the furan ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, chlorinated, or aminated versions, depending on the reagents and conditions used.

Scientific Research Applications

5-[(5-Bromofuran-2-yl)methylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-[(5-Bromofuran-2-yl)methylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets. The brominated furan ring and dioxane-dione core allow it to participate in various chemical reactions, influencing biological pathways and processes. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure suggests it could interact with enzymes and receptors in novel ways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-[(5-Bromofuran-2-yl)methylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione stands out due to its unique dioxane-dione core and tert-butyl group

Properties

Molecular Formula

C14H15BrO5

Molecular Weight

343.17 g/mol

IUPAC Name

5-[(5-bromofuran-2-yl)methylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione

InChI

InChI=1S/C14H15BrO5/c1-13(2,3)14(4)19-11(16)9(12(17)20-14)7-8-5-6-10(15)18-8/h5-7H,1-4H3

InChI Key

YCEAFPQNLPKKAZ-UHFFFAOYSA-N

Canonical SMILES

CC1(OC(=O)C(=CC2=CC=C(O2)Br)C(=O)O1)C(C)(C)C

Origin of Product

United States

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